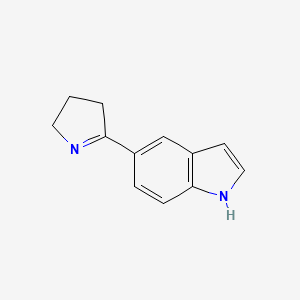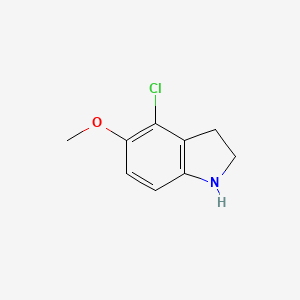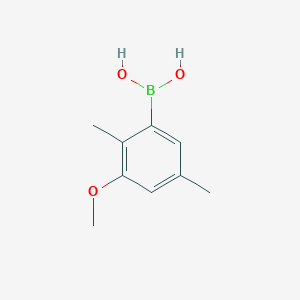
5-Hydroxy-3-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 5-position and a methyl group at the 3-position. Quinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-methyl-2-aminophenol with ethyl acetoacetate, followed by cyclization in the presence of a strong acid such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-3-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 6- and 8-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinolinones.
Applications De Recherche Scientifique
5-Hydroxy-3-methylquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, it is believed to induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxyquinolin-2(1H)-one: Lacks the methyl group at the 3-position.
3-Methylquinolin-2(1H)-one: Lacks the hydroxyl group at the 5-position.
5,7-Dihydroxy-3-methylquinolin-2(1H)-one: Contains an additional hydroxyl group at the 7-position.
Uniqueness
5-Hydroxy-3-methylquinolin-2(1H)-one is unique due to the presence of both the hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
5-hydroxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-5-7-8(11-10(6)13)3-2-4-9(7)12/h2-5,12H,1H3,(H,11,13) |
Clé InChI |
FGBXDWPCUUFHAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC=C2O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11910985.png)

![5-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B11910992.png)







![6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione](/img/structure/B11911050.png)
![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)
![N-methylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11911073.png)
